6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Suzuki-Miyaura coupling regiochemistry medicinal chemistry

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1210047-61-2) is a heterocyclic aromatic compound belonging to the quinoxaline class. It features a quinoxaline core with a methyl substituent at the 6-position and a pinacol boronic ester at the 7-position, with a molecular formula of C15H19BN2O2 and a molecular weight of 270.13 g/mol.

Molecular Formula C15H19BN2O2
Molecular Weight 270.14
CAS No. 1210047-61-2
Cat. No. B2364842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline
CAS1210047-61-2
Molecular FormulaC15H19BN2O2
Molecular Weight270.14
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC3=NC=CN=C3C=C2C
InChIInChI=1S/C15H19BN2O2/c1-10-8-12-13(18-7-6-17-12)9-11(10)16-19-14(2,3)15(4,5)20-16/h6-9H,1-5H3
InChIKeyAIQHIERPJVIJNJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1210047-61-2) — A Synthetic Building Block for C–C Bond Formation


6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline (CAS 1210047-61-2) is a heterocyclic aromatic compound belonging to the quinoxaline class. It features a quinoxaline core with a methyl substituent at the 6-position and a pinacol boronic ester at the 7-position, with a molecular formula of C15H19BN2O2 and a molecular weight of 270.13 g/mol . Commercially available purities range from 95% to 98% . Boronic esters like this compound serve as crucial intermediates in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, enabling the construction of biaryl linkages in pharmaceutical and agrochemical research . Its specific substitution pattern—6-methyl and 7-boronic ester—offers a regiochemically distinct building block for medicinal chemistry programs targeting kinase inhibition and other therapeutic areas.

Why a 6-Methyl-7-boronic ester quinoxaline Cannot Be Readily Substituted by Its 6-H, 6-Chloro, or 5-Boronic Ester Analogs


While quinoxaline boronic esters are often treated as interchangeable Suzuki coupling partners, the specific substitution pattern profoundly influences both the electronic environment of the quinoxaline core and the reactivity of the boronic ester. The electron-donating methyl group at the 6-position increases electron density at the adjacent 7-position (the boronic ester attachment site), which can modulate the rate of transmetalation in Suzuki couplings relative to unsubstituted or electron-withdrawing (e.g., chloro) analogs [1]. Class-level SAR studies on quinoxaline-based NMDA receptor antagonists demonstrate that a methyl group at the 6-position is not merely a placeholder but actively contributes to biological activity, often serving as an effective replacement for chloro or bromo substituents while providing distinct pharmacokinetic properties [1]. Furthermore, the 7-boronic ester regioisomer provides access to substitution vectors that are sterically and electronically distinct from the more common 6-boronic ester (CAS 1167418-13-4) or 5-boronic ester (CAS 2088965-44-8) isomers, making it a non-interchangeable building block in structure–activity relationship (SAR) exploration.

Quantitative Differentiation Guide: 6-Methyl-7-(pinacol boronate)quinoxaline Versus Closest Analogs


Regiochemical Differentiation: 7-Boronic Ester vs. 6-Boronic Ester Position Determines Cross-Coupling Vector and Electronic Profile

The target compound bears the boronic ester at the 7-position of the quinoxaline ring, whereas the most widely used quinoxaline boronic ester building block—quinoxaline-6-boronic acid pinacol ester (CAS 1167418-13-4)—places it at the 6-position . This positional isomerism is not trivial: in PI3K/mTOR dual inhibitor SAR, substitution at the quinoxaline 3-position (adjacent to the 4-position nitrogen) versus the 4-position yields dramatic differences in enzyme potency (e.g., 18c vs. 18d) [1]. The 7-boronic ester enables functionalization at a vector position that is topologically distinct from the 6-boronic ester, expanding accessible chemical space for lead optimization [1].

Suzuki-Miyaura coupling regiochemistry medicinal chemistry

Electronic Modulation: 6-Methyl Electron-Donating Effect Alters Boronic Ester Reactivity Relative to 6-Chloro Analog

The 6-methyl group exerts a +I (inductive electron-donating) effect that increases electron density at the adjacent C7 position. In contrast, the 6-chloro analog (6-Chloro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline, CAS 1210047-59-8) exerts a -I (electron-withdrawing) effect . This electronic difference alters the polarization of the C–B bond, which can influence the rate of transmetalation in Suzuki coupling. Class-level SAR from NMDA receptor antagonists shows that 6-methyl-substituted quinoxalines consistently exhibit distinct potency profiles compared to their 6-chloro or 6-bromo counterparts (e.g., IC50 values differing by 2- to 5-fold between methyl and halogen analogs) [1].

Suzuki coupling reactivity electronic effects boronic ester stability

Purity and Availability: Vendor-Specified Purity Benchmarks Enable Direct Procurement Comparison

The target compound is commercially available at 98% purity from Leyan (Catalog No. 1760554) and at ≥95% purity from Chemenu (Catalog No. CM430428) . The closely related quinoxaline-6-boronic acid pinacol ester (CAS 1167418-13-4) is available at 97% purity from Thermo Scientific/Fisher Scientific . The 6-chloro-7-boronic ester analog is typically available at 95% purity . This purity specification is critical for synthetic applications where boronic ester purity directly impacts Suzuki coupling yields.

procurement purity commercial availability

Predicted Physicochemical Properties: Boiling Point and Molecular Weight Differentiation from 6-Boronic Ester Isomer

The target compound has a predicted boiling point of 404.2 ± 45.0 °C and a molecular weight of 270.13 g/mol . The isomeric quinoxaline-6-boronic acid pinacol ester (CAS 1167418-13-4) has a molecular weight of 256.11 g/mol and a reported boiling point of 130–145 °C at reduced pressure (0.6 mmHg) . The higher molecular weight (+14 Da) of the target compound reflects the presence of the methyl group, which also contributes to a higher predicted boiling point at atmospheric pressure.

physicochemical properties boiling point molecular weight

Methyl-for-Halogen Bioisosteric Replacement: 6-Methyl Preferable to 6-Chloro for Optimized Pharmacokinetic Properties

In a systematic SAR study of quinoxaline-2,3-diones as NMDA receptor glycine site antagonists, methyl was demonstrated to be an effective replacement for chloro or bromo at the 6-position, maintaining comparable or superior in vitro potency while providing improved in vivo bioavailability [1]. Compounds with logP values of 0.5 or less (which includes many methyl-substituted QXs) exhibited superior oral bioavailability relative to more lipophilic halogenated analogs [1]. Specifically, 7-chloro-6-methyl-5-nitro QX (14g) demonstrated an IC50 of 5 nM and an ED50 of 1.2 mg/kg iv in the mouse MES assay [1].

bioisosterism drug metabolism logP NMDA antagonist

Patent Landscape: 6-Methyl-7-boronic ester Quinoxaline as a Documented Intermediate in CDK4/6 Inhibitor Development

The target compound and its closely related analogs appear in patent literature as intermediates for kinase inhibitor synthesis. A patent application (US-20130072457) on quinoxaline derivatives as tyrosine kinase inhibitors describes the use of quinoxaline boronic ester intermediates for constructing biologically active quinoxaline compounds targeting cancer [1]. The 6-methyl-7-boronic ester substitution pattern provides a specific vector for elaboration that is distinct from the 6-boronic ester intermediates used in PI3Kδ inhibitor synthesis (where quinoxaline-6-boronic acid pinacol ester is the preferred building block) .

CDK4/6 inhibitor patent pharmaceutical intermediate

Recommended Application Scenarios for 6-Methyl-7-(pinacol boronate)quinoxaline Based on Evidence Profile


Medicinal Chemistry SAR Exploration Requiring 7-Position Quinoxaline Functionalization

For drug discovery programs targeting kinases or GPCRs where the quinoxaline scaffold serves as a core, the 7-boronic ester provides a synthetic handle for introducing aryl or heteroaryl groups at the C7 position via Suzuki coupling. This is complementary to programs using the 6-boronic ester isomer (CAS 1167418-13-4), which functionalizes the C6 position. Class-level PI3K/mTOR inhibitor SAR demonstrates that substitution position on the quinoxaline ring can alter cellular potency by >10-fold [1], making the availability of both 6- and 7-boronic ester building blocks essential for comprehensive SAR.

Synthesis of Drug Candidates Where 6-Methyl Group Improves Pharmacokinetic Profile Over 6-Halogen Analogs

Based on class-level evidence from quinoxaline-based NMDA antagonists showing that 6-methyl substitution yields compounds with superior oral bioavailability (logP ≤ 0.5) compared to halogenated analogs [2], researchers can prioritize this building block for synthesizing final compounds expected to have improved drug-like properties. The lower lipophilicity associated with the methyl group (vs. chloro or bromo) may reduce CYP450-mediated metabolism and enhance aqueous solubility.

Parallel Synthesis Libraries for Kinase Inhibitor Lead Optimization

The commercial availability of this compound at ≥95–98% purity enables its use in automated parallel synthesis workflows for generating diverse quinoxaline-based compound libraries. The distinct electronic character of the 6-methyl-7-boronic ester (electron-rich at C7 due to +I effect of methyl) may yield different coupling efficiencies with electron-deficient aryl halides compared to the 6-chloro-7-boronic ester analog, offering a complementary reactivity profile for library diversification .

Process Chemistry Scale-Up for CDK4/6 or Tyrosine Kinase Inhibitor Intermediates

Patent literature documents the use of quinoxaline boronic esters as intermediates in kinase inhibitor development [3]. For process chemistry groups scaling up CDK4/6 or tyrosine kinase inhibitor programs, this specific regioisomer may be required to match the exact structure disclosed in the patent. Using a different regioisomer (e.g., 6-boronic ester) would lead to a different final compound, potentially falling outside patent protection or exhibiting different biological activity.

Quote Request

Request a Quote for 6-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.